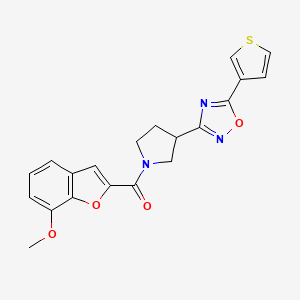
(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone represents a novel structure with potential biological activities. This article reviews the existing literature on this compound, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be broken down into two primary components:
- 7-Methoxybenzofuran : A benzofuran derivative known for its diverse biological activities.
- 3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl : A pyrrolidine moiety substituted with a thiophene and oxadiazole ring, contributing to the compound's pharmacological properties.
Anticancer Properties
Research indicates that derivatives of benzofurans exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. A study highlighted the effectiveness of benzofuran derivatives in targeting cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
The proposed mechanism involves:
- Inhibition of Tubulin Polymerization : By binding to the tubulin protein, these compounds disrupt the mitotic spindle formation necessary for cell division.
- Induction of Apoptosis : Certain derivatives have been reported to trigger programmed cell death in cancer cells through mitochondrial pathways .
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications on the benzofuran scaffold significantly enhance anticancer activity. The introduction of electron-withdrawing groups and specific heterocycles (like thiophene and oxadiazole) improves potency against various cancer cell lines .
Case Studies
- Case Study 1 : A study on a related benzofuran derivative demonstrated its effectiveness against breast cancer cells, showing a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.
- Case Study 2 : Another investigation involving similar compounds reported that they effectively inhibited tumor growth in xenograft models by targeting angiogenesis and tumor microenvironment interactions.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-15-4-2-3-12-9-16(26-17(12)15)20(24)23-7-5-13(10-23)18-21-19(27-22-18)14-6-8-28-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAQWYMTMMWVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














